NA4 N-Glycan can be derived from various biological sources, including mammalian cells and recombinant systems. It is often synthesized from glycoproteins or lipid-linked oligosaccharides obtained from engineered microorganisms such as Saccharomyces cerevisiae or Escherichia coli. These sources allow for the production of defined and structurally diverse N-glycans that are essential for research and therapeutic applications .
N-glycans are generally classified into three main categories:
NA4 N-Glycan falls under the complex category due to its intricate structure.
The synthesis of NA4 N-Glycan can be achieved through several methods, including chemical synthesis and enzymatic approaches.
The enzymatic synthesis typically involves:
The molecular structure of NA4 N-Glycan features a core pentasaccharide composed of:
This structure can exhibit various isomers depending on the arrangement of sugar units and branching points. The complexity arises from potential variations in linkage types (e.g., α- or β-linkages) between sugar moieties .
Mass spectrometry is commonly employed to analyze the structural features of NA4 N-Glycan. Techniques such as collision-induced dissociation can help determine the specific isomeric forms present in a sample by analyzing fragment ions produced during ionization .
NA4 N-Glycan participates in several chemical reactions that are crucial for its function:
The efficiency of glycan release methods varies; for example, enzymatic methods using peptide-N-glycosidase F are widely used due to their specificity and efficiency compared to chemical methods like sodium hypochlorite treatment, which may lead to degradation .
The mechanism by which NA4 N-Glycan exerts its biological effects involves several key processes:
Data indicate that variations in glycosylation patterns can lead to significant differences in cellular responses, highlighting the importance of NA4 N-Glycan in physiological processes .
NA4 N-Glycan has significant applications in various fields:
NA4 N-glycan (A4G4) represents a complex-type tetra-antennary structure characterized by four distinct branches extending from a trimannosyl core (Manα1-6[Manα1-3]Manβ1-4GlcNAcβ1-4GlcNAc). Each branch terminates with a β1,4-linked galactose residue attached to an N-acetylglucosamine (GlcNAc) antenna, creating a symmetrical architecture. This topology requires the sequential activity of N-acetylglucosaminyltransferases IV (MGAT4) and V (MGAT5), which add GlcNAc residues to the α1,3- and α1,6-linked mannose arms of the core, respectively [4] [10]. The branching density directly influences molecular recognition, enabling multivalent interactions with lectins and receptors involved in immune responses and cancer metastasis [5] [10].
Table 1: Branching Enzymology and Antenna Configuration
Branch Position | Catalyzing Enzyme | Linkage | Biological Significance |
---|---|---|---|
α1,3-mannose arm | MGAT4 | β1,4-GlcNAc | Prefers addition of 1-2 antennas |
α1,6-mannose arm | MGAT5 | β1,6-GlcNAc | Enables third/fourth antenna formation |
Terminal residues | β1,4-Galactosyltransferase | β1,4-Gal | Forms LacNAc epitopes |
Core fucosylation in NA4 involves α1,6-linkage of fucose to the reducing-end GlcNAc, a modification catalyzed by fucosyltransferase 8 (FUT8). This alteration reduces binding affinity to FcγRIIIa receptors by 10- to 15-fold, thereby modulating antibody-dependent cellular cytotoxicity (ADCC) [6]. The galactosylation pattern of NA4 is defined by homogeneous β1,4-linkages to all four GlcNAc termini, forming N-acetyllactosamine (LacNAc, Galβ1-4GlcNAc) units. This uniform galactosylation contrasts with hybrid N-glycans, which exhibit heterogeneous galactose distribution. Mass spectrometry reveals that incomplete galactosylation generates glycoforms (e.g., A4G3, A4G2), observed in pathologies like rheumatoid arthritis and cancers [5] [6].
Table 2: Functional Impact of Modifications
Structural Feature | Enzyme | Functional Consequence | Detection Method |
---|---|---|---|
Core α1,6-fucose | FUT8 | ↓ FcγRIIIa affinity; ↓ ADCC | LC-MS/MS of intact glycopeptides |
Terminal β1,4-galactose | B4GALT1 | Forms lectin ligands (e.g., galectin-3) | HILIC-ESI-MS |
Partial galactosylation | N/A | Cancer biomarker (e.g., A4G3) | MALDI-TOF-MS |
The "asialo" designation indicates the absence of sialic acid residues, leaving galactose as the terminal sugar on all four antennas. This exposes LacNAc epitopes, enhancing recognition by galectins and hepatic asialoglycoprotein receptors (ASGPR) [5] [7]. In urinary free-glycan analyses, tetra-antennary asialo-N-glycans exhibit elevated levels in gastric and pancreatic cancer patients, attributed to increased enzymatic activity of MGAT4/5 and reduced sialyltransferase expression [5]. Structural characterization via CE-MS and MALDI-TOF confirms the m/z at 2373.8566 for the native form and 2491.9093 for 2-aminopyridine-labeled derivatives [3] [7].
NA4’s tetra-antennary architecture differs fundamentally from oligomannose and hybrid types:
Table 3: Structural and Functional Comparison of N-Glycan Types
Parameter | NA4 (Complex) | Hybrid | Oligomannose |
---|---|---|---|
Antennary Number | 4 | 1-2 | 0 |
Terminal Residues | Gal/GlcNAc | Man/Gal/GlcNAc | Mannose |
Core Modifications | α1,6-Fuc common | α1,6-Fuc rare | None |
Mass Range (Da) | 2373–2500 (labeled) | 1800–2200 | 1200–1900 |
Biosynthetic Site | Golgi | Golgi/ER | ER |
Key Lectin Binders | Galectins, ASGPR | MRPRc (mannose receptor) | DC-SIGN, MBL |
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4